[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine
Overview
Description
“[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” is a compound that contains a pyridine and a thiophene ring. The pyridine ring is attached to a methyl group, which is connected to an ethylamine group. The ethylamine group is also attached to a thiophene ring .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For example, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring and a thiophene ring connected by a methyl and ethylamine group. The pyridine ring is a six-membered ring with one nitrogen atom, while the thiophene ring is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which are known to interact with a variety of biological targets .
Mode of Action
It’s known that the compound can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
It’s known that similar compounds have shown dose- and time-dependent pharmacokinetics .
Result of Action
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo .
Action Environment
It’s known that the compound is sensitive to air , suggesting that its stability and efficacy could be influenced by exposure to oxygen.
Advantages and Limitations for Lab Experiments
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and unique chemical structure. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another direction is the synthesis of new compounds based on the this compound structure, which could have unique properties and potential applications. Finally, the study of the mechanism of action of this compound could provide insight into its potential biological targets and applications.
Scientific Research Applications
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential ligand for metal-based drugs and as a building block for the synthesis of new compounds with biological activity. In materials science, this compound has been used as a monomer for the synthesis of new polymers with unique properties. In catalysis, this compound has been studied as a potential catalyst for various reactions.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKVVDJFQTBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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